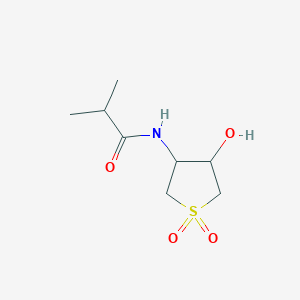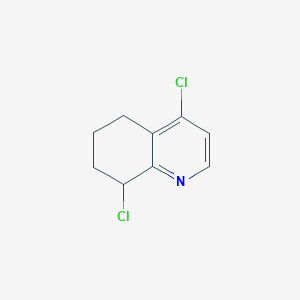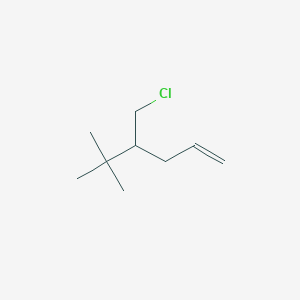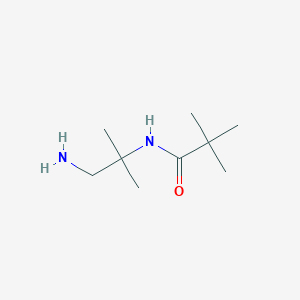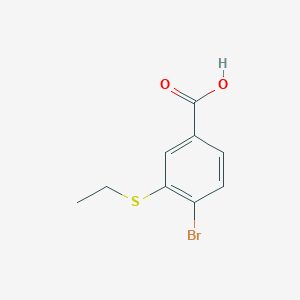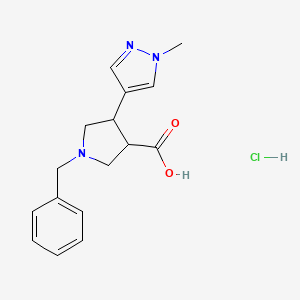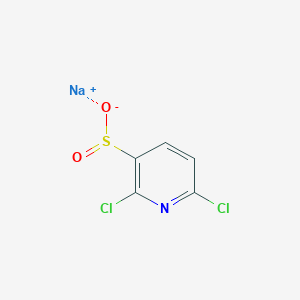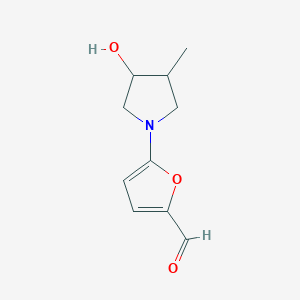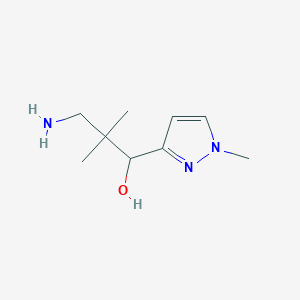
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with 3-chloro-2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-nitro-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol.
Reduction: Formation of 3-amino-2,2-dimethyl-1-(1-methyl-1,2-dihydro-1H-pyrazol-3-yl)propan-1-ol.
Substitution: Formation of 3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-halide.
科学的研究の応用
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
3-Amino-2,2-dimethyl-1-(1H-pyrazol-3-yl)propan-1-ol: Lacks the methyl group on the pyrazole ring.
3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-3-yl)propan-1-ol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of both the amino and hydroxyl functional groups, which allow for a wide range of chemical modifications and applications. Additionally, the methyl group on the pyrazole ring can influence the compound’s reactivity and biological activity .
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-amino-2,2-dimethyl-1-(1-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,6-10)8(13)7-4-5-12(3)11-7/h4-5,8,13H,6,10H2,1-3H3 |
InChIキー |
JZITYMHXSWXFTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C1=NN(C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


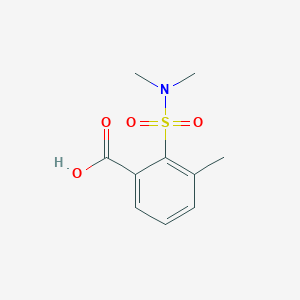
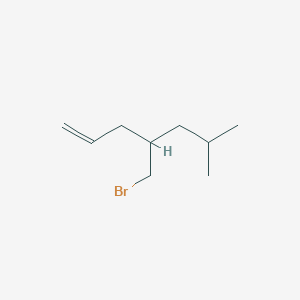
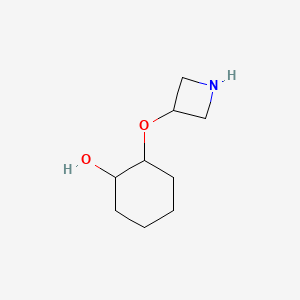
methanol](/img/structure/B13189260.png)
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)
